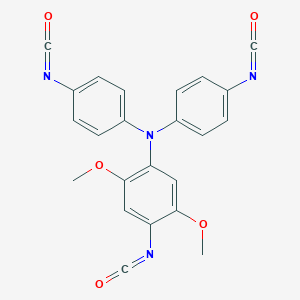
Benzenamine, 4-isocyanato-N,N-bis(4-isocyanatophenyl)-2,5-dimethoxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzenamine, 4-isocyanato-N,N-bis(4-isocyanatophenyl)-2,5-dimethoxy- is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as MDI, and it is a type of diisocyanate that is commonly used in the production of polyurethane foams, coatings, and adhesives. In
作用機序
The mechanism of action of MDI is not well understood. However, it is known to react with amino groups in proteins, which can lead to the formation of stable adducts. This reaction can cause changes in the structure and function of proteins, which can have various effects on biological systems.
生化学的および生理学的効果
MDI has been shown to have various biochemical and physiological effects. It has been shown to be toxic to cells, causing damage to DNA and other cellular components. It has also been shown to cause oxidative stress and inflammation in various tissues. In addition, MDI has been shown to have immunotoxic effects, leading to changes in the immune system.
実験室実験の利点と制限
MDI has several advantages for use in lab experiments. It is readily available and relatively inexpensive. It is also stable under normal laboratory conditions and can be stored for long periods. However, MDI is toxic and can cause harm to researchers if not handled properly. It also has limited solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for research on MDI. One area of interest is the development of new materials based on MDI, such as shape-memory polymers and other advanced materials. Another area of interest is the study of the toxic effects of MDI on biological systems, with the goal of developing new treatments for MDI exposure. Finally, there is interest in developing new methods for the synthesis of MDI and related compounds, which could lead to the development of new materials with unique properties.
合成法
MDI is synthesized by reacting aniline with phosgene to produce 4,4'-diphenylmethane diisocyanate (MDI). This reaction is followed by a second reaction with an excess of phosgene to produce MDI with two isocyanate groups. The final step involves reacting MDI with 2,5-dimethoxyaniline to produce the desired compound, benzenamine, 4-isocyanato-N,N-bis(4-isocyanatophenyl)-2,5-dimethoxy-.
科学的研究の応用
MDI has been widely used in scientific research due to its unique chemical properties. It has been used in the production of polyurethane coatings, adhesives, and foams. It has also been used as a reagent in the synthesis of various organic compounds. In addition, MDI has been used in the development of new materials with unique properties, such as shape-memory polymers.
特性
CAS番号 |
106790-31-2 |
|---|---|
製品名 |
Benzenamine, 4-isocyanato-N,N-bis(4-isocyanatophenyl)-2,5-dimethoxy- |
分子式 |
C23H16N4O5 |
分子量 |
428.4 g/mol |
IUPAC名 |
4-isocyanato-N,N-bis(4-isocyanatophenyl)-2,5-dimethoxyaniline |
InChI |
InChI=1S/C23H16N4O5/c1-31-22-12-21(23(32-2)11-20(22)26-15-30)27(18-7-3-16(4-8-18)24-13-28)19-9-5-17(6-10-19)25-14-29/h3-12H,1-2H3 |
InChIキー |
AICHIFMREFAQPW-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1N=C=O)OC)N(C2=CC=C(C=C2)N=C=O)C3=CC=C(C=C3)N=C=O |
正規SMILES |
COC1=CC(=C(C=C1N=C=O)OC)N(C2=CC=C(C=C2)N=C=O)C3=CC=C(C=C3)N=C=O |
その他のCAS番号 |
106790-31-2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















